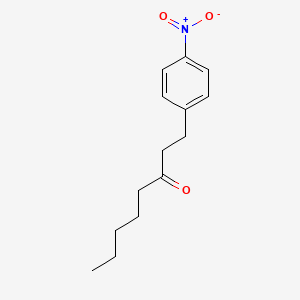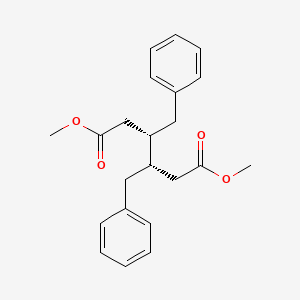
dimethyl (3S,4S)-3,4-dibenzylhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate is an organic compound with a complex stereochemistry It is a diester derivative of hexanedioic acid, featuring two benzyl groups attached to the third and fourth carbon atoms in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (3S,4S)-3,4-dibenzylhexanedioate typically involves the esterification of (3S,4S)-3,4-dibenzylhexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
(3S,4S)-3,4-dibenzylhexanedioic acid+2CH3OHH2SO4dimethyl (3S,4S)-3,4-dibenzylhexanedioate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (3S,4S)-3,4-dibenzylhexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: (3S,4S)-3,4-dibenzylhexanedioic acid.
Reduction: (3S,4S)-3,4-dibenzylhexanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl (3S,4S)-3,4-dibenzylhexanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active (3S,4S)-3,4-dibenzylhexanedioic acid, which can then interact with enzymes or receptors in biological systems. The benzyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate can be compared with other similar compounds, such as:
Dimethyl (3S,4S)-3,4-dibenzylglutarate: A similar diester with a shorter carbon chain.
Dimethyl (3S,4S)-3,4-dibenzylsuccinate: Another diester with an even shorter carbon chain.
Dimethyl (3S,4S)-3,4-dibenzyladipate: A diester with a similar carbon chain length but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemical configuration and the presence of benzyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921210-62-0 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
dimethyl (3S,4S)-3,4-dibenzylhexanedioate |
InChI |
InChI=1S/C22H26O4/c1-25-21(23)15-19(13-17-9-5-3-6-10-17)20(16-22(24)26-2)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
VWEVJZGJXQSBHO-PMACEKPBSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)CC(=O)OC |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)C(CC2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


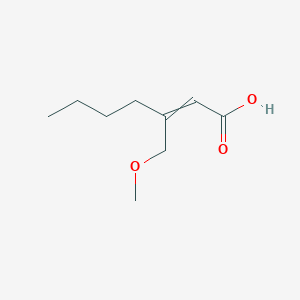


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
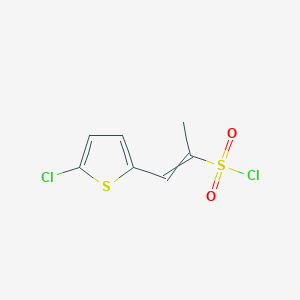
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

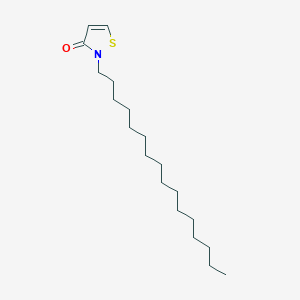
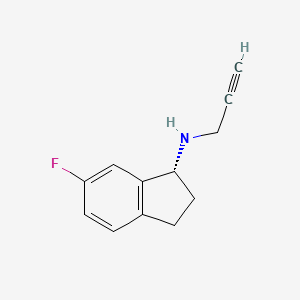


![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
